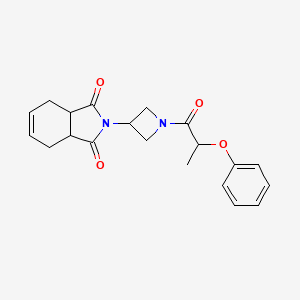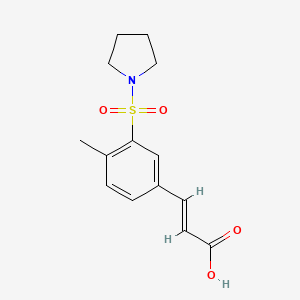
(((2-硝基苄基)氧基)羰基)甘氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of photolabile protecting group (PPG), which is a chemical modification to a molecule that can be removed with light . PPGs enable high degrees of chemoselectivity as they allow researchers to control spatial, temporal, and concentration variables with light . The removal of a PPG does not require chemical reagents, and the photocleavage of a PPG is often referred to as “traceless reagent processes”, and is often used in biological model systems and multistep organic syntheses .
Molecular Structure Analysis
The molecular formula of(((2-Nitrobenzyl)oxy)carbonyl)glycine is C10H10N2O6 . Its molecular weight is 254.20 . Chemical Reactions Analysis
(((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of Nitrobenzyl-based PPGs, which are often considered the most commonly used PPGs . These PPGs are traditionally identified as Norrish Type II reaction as their mechanism was first described by Norrish in 1935 . Norrish elucidated that an incident photon (200 nm < λ < 320 nm) breaks the N=O π-bond in the nitro-group, bringing the protected substrate into a diradical excited state .
作用机制
Target of Action
The primary target of the compound (((2-Nitrobenzyl)oxy)carbonyl)glycineIt’s known that similar compounds, referred to as “caged compounds”, are often used in biological systems for the rapid release of biologically-active species at or near their site of action .
Mode of Action
The compound (((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of caged compound. The mode of action of these compounds involves a process known as photolysis, which is the decomposition or separation of molecules by the absorption of light .
In the case of (((2-Nitrobenzyl)oxy)carbonyl)glycine, photolysis involves at least two pathways. In one pathway, a conventional 2-nitrobenzyl type rearrangement takes place to release the photoprotected species via rapid decay of an aci-nitro intermediate . In a second pathway, photodecarboxylation of the starting material occurs, leading only to a slow, minor release of the photoprotected species .
Biochemical Pathways
The biochemical pathways affected by (((2-Nitrobenzyl)oxy)carbonyl)glycine are related to its photolysis process. The compound, when exposed to light, undergoes a rearrangement that releases a photoprotected species . This process can affect various biochemical pathways depending on the nature of the photoprotected species released.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (((2-Nitrobenzyl)oxy)carbonyl)glycineSimilar caged compounds are known to have unique pharmacokinetic properties due to their ability to release biologically active species upon exposure to light .
Result of Action
The result of the action of (((2-Nitrobenzyl)oxy)carbonyl)glycine is the release of a photoprotected species upon exposure to light . This release can have various molecular and cellular effects depending on the nature of the photoprotected species and the biological system in which the compound is used.
Action Environment
The action, efficacy, and stability of (((2-Nitrobenzyl)oxy)carbonyl)glycine can be influenced by various environmental factors. For instance, the extent to which photodecarboxylation contributes to the release of the photoprotected species is affected by the nature of buffer salts in the irradiated solution . It was found to be more prominent in an amine-based buffer (MOPS) than in phosphate buffer .
实验室实验的优点和局限性
The advantages of using NBOC-glycine as a protecting group include its stability, ease of removal under mild conditions, and compatibility with most amino acids and peptides. However, the limitations of using NBOC-glycine include the need for additional steps in the synthesis process, which can increase the cost and time required for chemical synthesis.
未来方向
For NBOC-glycine include the development of new protecting groups that can provide better protection to the amine group of amino acids and peptides during chemical synthesis. Additionally, the use of NBOC-glycine in drug discovery and development can be explored further to identify new drugs for the treatment of various diseases.
合成方法
The synthesis of NBOC-glycine involves the reaction of glycine with 2-nitrobenzyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields NBOC-glycine as a white crystalline solid in good yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
- CNB-甘氨酸在生物学研究中通常用作光不稳定保护基团。在暴露于紫外线下时,它会发生脱羧反应,释放光保护的物质。 研究人员利用这种特性以空间和时间精度控制生物过程 .
- 将CNB-甘氨酸掺入聚合物基质中可以创建光敏材料。例如,丙烯酰基吗啉-b-聚(2-((((2-硝基苄基)氧基)羰基)氨基)乙基甲基丙烯酸酯)水凝胶已经过工程设计。 这些水凝胶用作亲水性化合物的载体,可以通过紫外光触发以实现控制药物释放 .
光解和光触发
光敏聚合物和水凝胶
属性
IUPAC Name |
2-[(2-nitrophenyl)methoxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSZZOALJWWTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


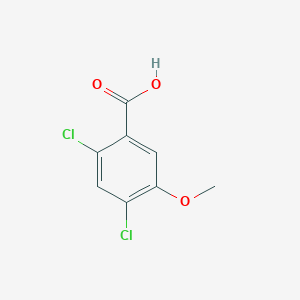
![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)
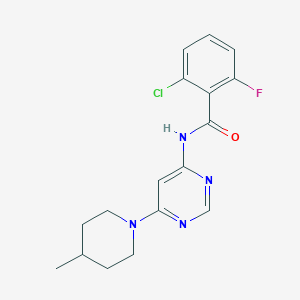
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

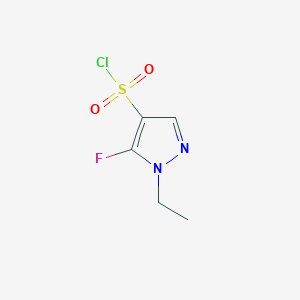


![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)
![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)
